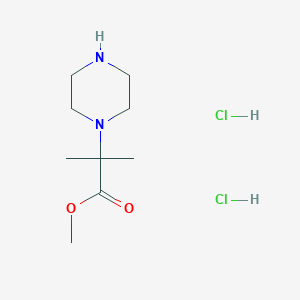

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride

Description

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride (CAS No. 1803582-83-3) is a piperazine-derived compound with the molecular formula C₉H₂₀Cl₂N₂O₂ and a molecular weight of 259.18 g/mol . It features a methyl ester group at the propanoate moiety and a piperazine ring substituted with two methyl groups at the α-carbon, forming a sterically hindered tertiary amine. The dihydrochloride salt enhances its solubility in aqueous environments, a critical property for pharmaceutical or agrochemical applications . The compound is categorized under EN 300-153882 and is reported with a purity of 95% in commercial samples .

Properties

IUPAC Name |

methyl 2-methyl-2-piperazin-1-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13-3)11-6-4-10-5-7-11;;/h10H,4-7H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZSOQQYVJTIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride typically involves the esterification of 2-methyl-2-(piperazin-1-yl)propanoic acid with methanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride is widely used in scientific research due to its potential biological activities. It is used in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and receptor binding.

Medicine: As a potential therapeutic agent for various diseases.

Industry: In the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological and chemical profiles depending on their substituents. Below is a comparative analysis of Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride and structurally related compounds:

Structural and Functional Insights:

Piperazine Core Modifications: The target compound’s piperazine ring is unsubstituted except for the methyl-propanoate branch, favoring compact molecular geometry. In contrast, the Fmoc-protected derivative () incorporates a bulky fluorenyl group, which sterically hinders reactivity but stabilizes the amine during peptide synthesis . The tert-butyl carboxylate analog () replaces the methyl ester with a chloroacetamido group, introducing electrophilic reactivity for nucleophilic substitution reactions .

Salt Form vs. Free Base: The dihydrochloride salt form of the target compound significantly improves water solubility compared to non-salt analogs like CAS 54034-47-8, a simple ester lacking ionic character .

Biological Relevance :

- Piperazine derivatives with hydrophilic substituents (e.g., dihydrochloride salts) are more likely to exhibit oral bioavailability in drug formulations, whereas Fmoc-protected variants are restricted to solid-phase synthesis .

Biological Activity

Methyl 2-methyl-2-(piperazin-1-yl)propanoate dihydrochloride is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H19Cl2N2O2

- Molecular Weight : 222.71 g/mol

- CAS Number : 1803582-83-3

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with appropriate acylating agents under controlled conditions to ensure high yield and purity. Various solvents such as ethanol or methanol are often employed in the reaction process.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties, particularly against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Properties

In vitro studies have suggested that this compound possesses antitumor activity. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in relation to neurotransmitter systems. Preliminary findings indicate that it may interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.

The biological activity of this compound is thought to involve multiple mechanisms:

- Receptor Interactions : The compound may bind to specific receptors in the nervous system, modulating neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which could contribute to its antitumor and antimicrobial effects.

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and leading to cell death.

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus with an MIC value of 32 µg/mL |

| Antitumor | Induced apoptosis in HeLa cells with a reduction in viability by 50% at a concentration of 25 µM |

| Neuropharmacology | Showed significant binding affinity for serotonin receptors (5HT1A) with an IC50 value of 50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.